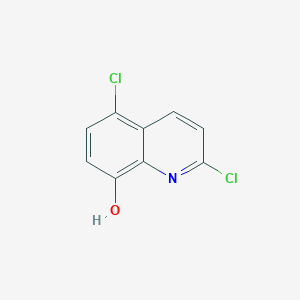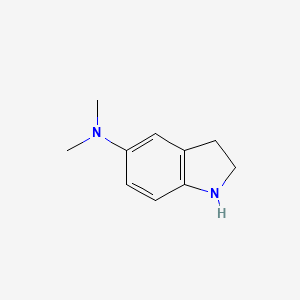
3-Chloro-2,4-dimethylphenol
概述
描述
3-Chloro-2,4-dimethylphenol: is an organic compound with the molecular formula C8H9ClO. It is a chlorinated derivative of dimethylphenol and is known for its antimicrobial properties. This compound is used in various applications, including as a disinfectant and preservative.
作用机制
Target of Action
3-Chloro-2,4-dimethylphenol, also known as Chloroxylenol , is an antimicrobial compound primarily effective against Gram-positive bacteria . It disrupts the cell wall due to its phenolic nature .
Mode of Action
The compound interacts with the bacterial cell wall, causing disruption and leading to the death of the bacteria . This interaction is due to the phenolic nature of the compound, which allows it to penetrate and disrupt the cell wall .
Biochemical Pathways
This compound is metabolized by bacteria through a pathway involving a multicomponent phenol hydroxylase and a subsequent meta-cleavage pathway . The genes for this entire pathway are clustered, and the nucleotide sequences of these genes encode the first four biochemical steps of the pathway .
Result of Action
The primary result of the action of this compound is the death of Gram-positive bacteria . By disrupting the bacterial cell wall, the compound causes the bacteria to lose their structural integrity and die .
生化分析
Biochemical Properties
The nature of these interactions often involves the formation of hydrogen bonds due to the presence of the hydroxyl (-OH) group in the phenol molecule .
Cellular Effects
The cellular effects of 3-Chloro-2,4-dimethylphenol are not well-studied. Phenolic compounds are known to have various effects on cells. For instance, some phenols can induce oxidative stress in plant cells
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established. Phenols are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
A study has shown that phenolic pollutants in wastewater can be degraded by certain microorganisms, suggesting that this compound might also be metabolized in a similar manner .
Transport and Distribution
Phenolic compounds are known to interact with various transporters and binding proteins .
准备方法
Synthetic Routes and Reaction Conditions: 3-Chloro-2,4-dimethylphenol can be synthesized through several methods. One common method involves the chlorination of 2,4-dimethylphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chlorination reactors. The process involves the continuous feeding of 2,4-dimethylphenol and chlorine gas into the reactor, where the reaction is catalyzed by ferric chloride. The product is then purified through distillation and crystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions: 3-Chloro-2,4-dimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form 3-chloro-2,4-dimethylcyclohexanol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 3-chloro-2,4-dimethylcyclohexanol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学研究应用
3-Chloro-2,4-dimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is studied for its antimicrobial properties and its effects on various microorganisms.
Medicine: It is used in the formulation of antiseptics and disinfectants.
Industry: It is used as a preservative in various industrial products to prevent microbial growth.
相似化合物的比较
- 2,4-Dichloro-3,5-dimethylphenol
- 4-Chloro-3,5-dimethylphenol
- 2-Chloro-4,5-dimethylphenol
Comparison: 3-Chloro-2,4-dimethylphenol is unique due to its specific substitution pattern, which imparts distinct antimicrobial properties. Compared to other chlorinated dimethylphenols, it has a balanced hydrophobic and hydrophilic character, making it effective in various formulations. Its specific substitution also influences its reactivity and the types of reactions it can undergo.
属性
IUPAC Name |
3-chloro-2,4-dimethylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-3-4-7(10)6(2)8(5)9/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMOUSPMWQFEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B3272429.png)





